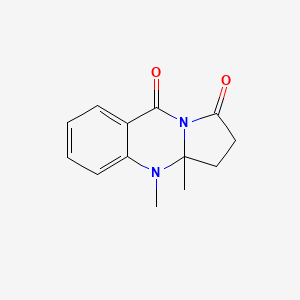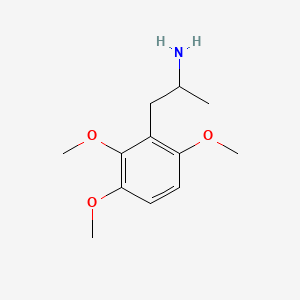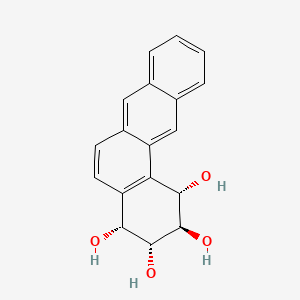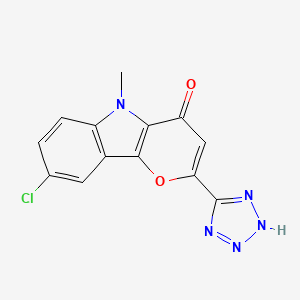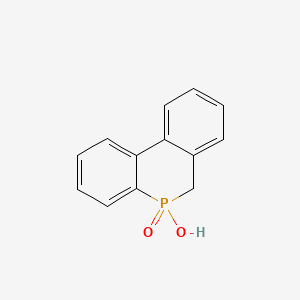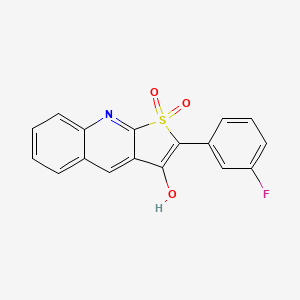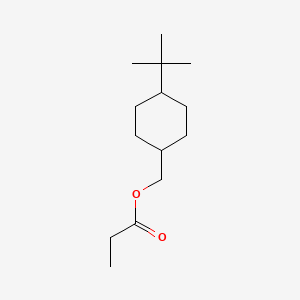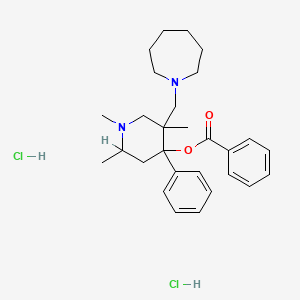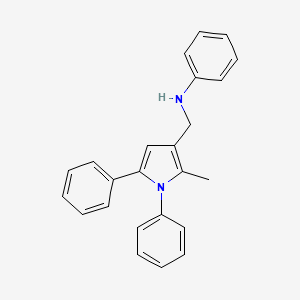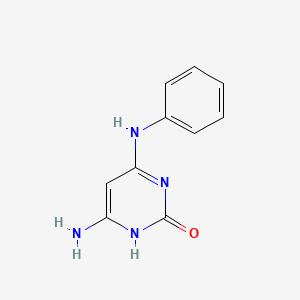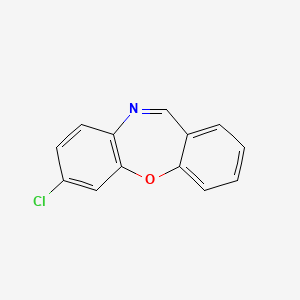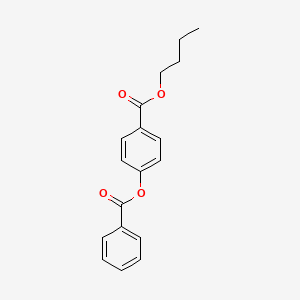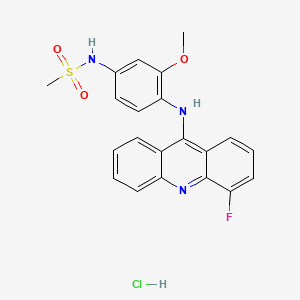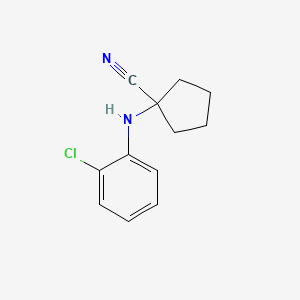
1-(2-Chloroanilino)cyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroanilino)cyclopentane-1-carbonitrile is a chemical compound that belongs to the class of organic compounds known as anilines. These are compounds containing an amino group attached to a benzene ring. The presence of a chloro group in the aniline moiety and a cyclopentane ring with a nitrile group makes this compound unique and potentially useful in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Chloroanilino)cyclopentane-1-carbonitrile typically involves the reaction of 2-chloroaniline with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(2-Chloroanilino)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chloro group in the aniline moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides using acidic or basic hydrolysis conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Chloroanilino)cyclopentane-1-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Chloroanilino)cyclopentane-1-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloroaniline moiety can bind to active sites of enzymes, inhibiting their activity. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The cyclopentane ring provides structural rigidity, influencing the overall conformation and reactivity of the molecule.
Comparación Con Compuestos Similares
1-(2-Chloroanilino)cyclopentane-1-carbonitrile can be compared with similar compounds such as:
1-(2-Bromoanilino)cyclopentane-1-carbonitrile: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and properties.
1-(2-Fluoroanilino)cyclopentane-1-carbonitrile: Contains a fluoro group, which can affect the compound’s electronic properties and interactions.
1-(2-Methoxyanilino)cyclopentane-1-carbonitrile: The presence of a methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
6636-95-9 |
|---|---|
Fórmula molecular |
C12H13ClN2 |
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
1-(2-chloroanilino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c13-10-5-1-2-6-11(10)15-12(9-14)7-3-4-8-12/h1-2,5-6,15H,3-4,7-8H2 |
Clave InChI |
IZKKOZOZZHDZQL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#N)NC2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


